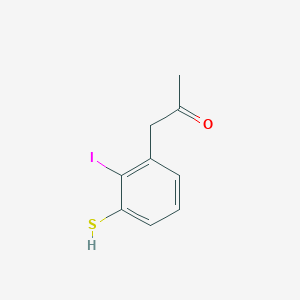
1-(2-Iodo-3-mercaptophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Iodo-3-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H9IOS and a molar mass of 292.14 g/mol . This compound is characterized by the presence of an iodine atom, a mercapto group, and a propanone moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The reaction conditions often require the use of iodine and a suitable solvent, such as acetic acid or ethanol, under controlled temperature and pressure . Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(2-Iodo-3-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The iodine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Iodo-3-mercaptophenyl)propan-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein modification due to its reactive mercapto group.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Iodo-3-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its reactive functional groups. The mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or protein modification. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
1-(2-Iodo-3-mercaptophenyl)propan-2-one can be compared with other similar compounds, such as:
1-(2-Iodo-3-mercaptophenyl)propan-1-one: Similar structure but with a different position of the carbonyl group.
1-Chloro-1-(2-iodo-3-mercaptophenyl)propan-2-one: Contains a chlorine atom instead of a hydrogen atom at the alpha position.
These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C9H9IOS |
|---|---|
Peso molecular |
292.14 g/mol |
Nombre IUPAC |
1-(2-iodo-3-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H9IOS/c1-6(11)5-7-3-2-4-8(12)9(7)10/h2-4,12H,5H2,1H3 |
Clave InChI |
RNECIJWDIWQRDM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C(C(=CC=C1)S)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,2-a]pyridine,2-(chloromethyl)-8-(trifluoromethyl)-](/img/structure/B14046766.png)
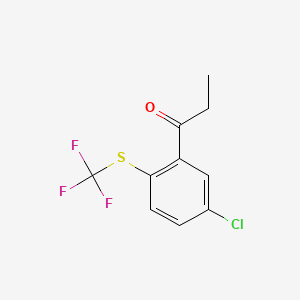
![(Z)-7-bromo-3,5-dimethyl-2,3-dihydrobenzo[f][1,4]oxazepine](/img/structure/B14046785.png)
![(4Z)-N4-[(4-chlorophenyl)methylidene]-N1-({1,4-dioxaspiro[4.5]decan-8-yl}methyl)-N1-methylbenzene-1,4-diamine](/img/structure/B14046791.png)
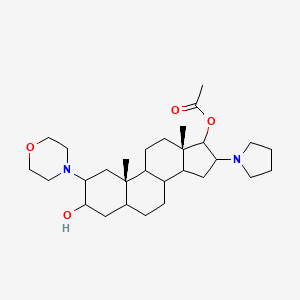

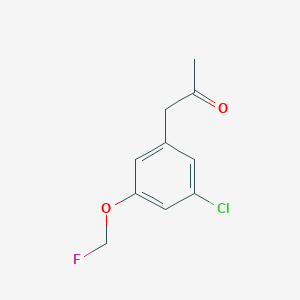
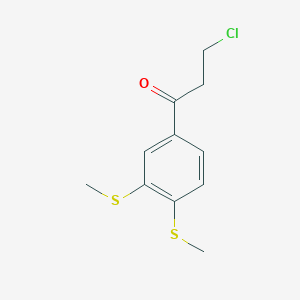
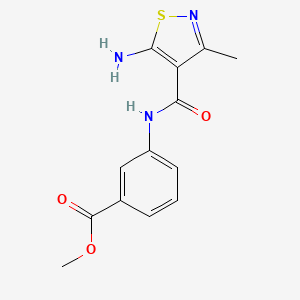
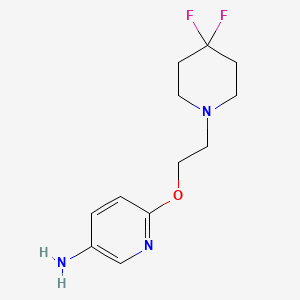

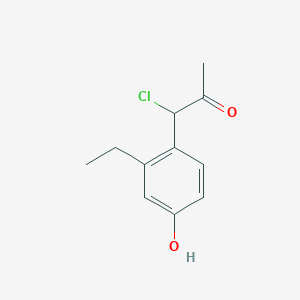
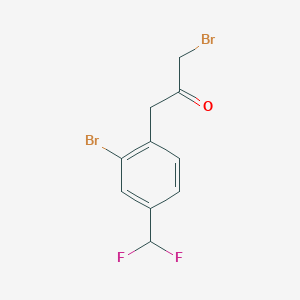
![3-Phenyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid](/img/structure/B14046856.png)
